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Introduction
Stable isotopes are invaluable tools in biomedical research, offering a non-radioactive means

to trace and quantify biological processes. Nickel-62 (⁶²Ni) is a stable isotope of nickel that is

increasingly utilized for labeling biomolecules in a variety of applications, most notably in mass

cytometry (CyTOF).[1][2] Its distinct mass makes it an excellent reporter molecule for high-

dimensional single-cell analysis. These application notes provide detailed protocols and

guidelines for the use of ⁶²Ni in biomedical and biological labeling, with a focus on antibody

conjugation for mass cytometry and its application in studying cellular signaling pathways.

Key Applications of Nickel-62 Labeling
The primary application of Nickel-62 in biomedical research is as a metal tag for antibodies in

mass cytometry (CyTOF). This powerful technology allows for the simultaneous detection of

over 40 different cellular parameters at the single-cell level, providing unprecedented insights

into complex biological systems.[3][4]

Other applications include:

Stable Isotope Tracer Studies: ⁶²Ni can be used to trace the absorption, distribution,

metabolism, and excretion of nickel in biological systems.[5]
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Production of Nickel-63: ⁶²Ni is a precursor for the production of the radioisotope Nickel-63

(⁶³Ni), which has applications in various research and industrial settings.

Application 1: Nickel-62 Labeling of Antibodies for
Mass Cytometry (CyTOF)
Mass cytometry utilizes antibodies tagged with heavy metal isotopes to analyze cell

populations. The unique mass of each isotope allows for clear differentiation between a

multitude of markers without the issue of spectral overlap seen in fluorescence-based

cytometry.[3]

Quantitative Data for CyTOF Panel Design with Nickel-62
Successful panel design in CyTOF requires careful consideration of the metal isotope's mass

and the abundance of the target antigen.[4] The following table summarizes key quantitative

data relevant to the use of ⁶²Ni.

Parameter Value/Consideration Reference

Isotopic Mass
61.928 atomic mass units

(amu)
[6][7]

Natural Abundance 3.634% [6][7]

Purity for Labeling
>95% enriched ⁶²Ni is

recommended
General practice

CyTOF Channel m/z 62 Instrument specific

Relative Signal Intensity Moderate General knowledge

Spillover Considerations
Minimal due to the discrete

mass
[3]

Antibody Recovery Post-

Conjugation
Typically >60% [8]

Titration Range for Staining 0.1 to 10 µg/mL [8]
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Experimental Workflow for a CyTOF Experiment
The general workflow for a mass cytometry experiment involves several key stages, from panel

design to data analysis.

Preparation Experiment Analysis

Panel Design Antibody Conjugation
(with ⁶²Ni) Antibody Titration Sample Preparation Cell Staining Data Acquisition

(Helios/CyTOF) Data Normalization Gating/Clustering Data Visualization
(e.g., t-SNE, UMAP)

Click to download full resolution via product page

A typical workflow for a mass cytometry (CyTOF) experiment.

Protocol: Antibody Conjugation with Nickel-62
This protocol is adapted from the general guidelines for metal labeling kits, such as the

Maxpar® X8 Antibody Labeling Kit.[9][10] Researchers should always refer to the specific kit

manufacturer's instructions.

Materials:

Purified, carrier-free antibody (100 µg at >0.5 mg/mL)

Nickel-62 (⁶²Ni) solution (e.g., ⁶²NiCl₂ in a compatible buffer)

Antibody labeling kit (e.g., Maxpar® X8 or similar) containing:

Metal-chelating polymer

Reaction buffers (L-Buffer, R-Buffer, C-Buffer, W-Buffer)

Reducing agent (e.g., TCEP)

Centrifugal filter units (3 kDa and 50 kDa MWCO)

Microcentrifuge
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Incubator or water bath at 37°C

UV-Vis spectrophotometer (for determining antibody concentration)

Procedure:

Polymer Loading with ⁶²Ni:

1. Resuspend the metal-chelating polymer in L-Buffer.

2. Add the ⁶²Ni solution to the polymer suspension to a final concentration of approximately

2.5 mM.

3. Incubate the mixture at 37°C for 30-40 minutes to allow for chelation.

Antibody Reduction: This step is performed concurrently with polymer loading.

1. Add the carrier-free antibody to a 50 kDa centrifugal filter unit.

2. Add R-Buffer to the antibody and centrifuge to wash and concentrate the antibody.

3. Prepare a fresh solution of the reducing agent (TCEP) in R-Buffer.

4. Add the TCEP solution to the antibody and incubate at 37°C for 30 minutes. Do not

exceed 30 minutes.

Purification of Loaded Polymer and Reduced Antibody:

1. Purify the ⁶²Ni-loaded polymer using a 3 kDa centrifugal filter unit by washing with L-Buffer

and then C-Buffer.

2. Purify the reduced antibody by washing with C-Buffer in the 50 kDa filter unit.

Conjugation:

1. Resuspend the purified ⁶²Ni-loaded polymer in C-Buffer.

2. Transfer the resuspended polymer to the filter unit containing the purified, reduced

antibody.
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3. Gently mix by pipetting and incubate at 37°C for 90 minutes.

Washing and Final Formulation:

1. Wash the conjugated antibody in the 50 kDa filter unit with W-Buffer four times.

2. After the final wash, recover the ⁶²Ni-conjugated antibody by resuspending it in an

appropriate storage buffer (e.g., Antibody Stabilizer with 0.05% sodium azide).

Quantification and Quality Control:

1. Determine the final antibody concentration using a UV-Vis spectrophotometer (A280).

2. Calculate the antibody recovery.

3. Store the labeled antibody at 4°C.

4. Perform antibody titration to determine the optimal staining concentration.

Troubleshooting Antibody Conjugation
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Problem Possible Cause
Recommended
Solution

Reference

Low Antibody

Recovery (<60%)

- Antibody

precipitation due to

over-reduction.- Hole

in the filter

membrane.-

Incomplete

resuspension of

lyophilized antibody.

- Strictly adhere to the

30-minute reduction

time.- Inspect filter

units before use.-

Ensure complete

dissolution of the

antibody powder.

[11][12]

No or Low Signal on

CyTOF

- Poor metal loading

onto the polymer.-

Inefficient conjugation

of polymer to the

antibody.

- Verify the

concentration and

quality of the ⁶²Ni

stock.- Ensure the

maleimide group on

the polymer has not

been hydrolyzed.-

Confirm that the

antibody was

sufficiently reduced.

[11]

High Background

Staining

- Presence of antibody

aggregates.- Non-

specific binding.

- Centrifuge the

conjugated antibody

before use to remove

aggregates.- Include a

blocking step in the

staining protocol.-

Titrate the antibody to

find the optimal signal-

to-noise ratio.

General practice

Application 2: Analysis of Cellular Signaling
Pathways using ⁶²Ni-Labeled Antibodies
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Mass cytometry is a powerful tool for dissecting complex signaling networks at the single-cell

level. By using antibodies against phosphorylated proteins (phospho-specific antibodies)

labeled with distinct metal isotopes, researchers can simultaneously measure the activation

state of multiple signaling pathways in different cell populations.[1][13]

Example Signaling Pathway: NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is

a crucial regulator of immune responses, inflammation, and cell survival.[2][14] Dysregulation

of this pathway is implicated in various diseases, including cancer and autoimmune disorders.
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Simplified NF-κB signaling pathway with potential CyTOF targets.

Protocol: Phospho-Specific Flow Cytometry using
CyTOF
This protocol describes the general steps for analyzing protein phosphorylation in response to

a stimulus.

Materials:

Cell suspension (e.g., PBMCs)

Cell stimulation reagents (e.g., LPS, TNF-α)

Cell culture medium

Fixation and permeabilization buffers

⁶²Ni-labeled anti-phospho-protein antibody (e.g., anti-p-p65)

Other metal-labeled antibodies for cell surface markers

Cell-ID™ Intercalator-Ir for DNA staining

Mass cytometer (e.g., Helios™)

Procedure:

Cell Stimulation:

1. Prepare a single-cell suspension at the desired concentration.

2. Aliquot cells into tubes or a 96-well plate.

3. Add the stimulus (e.g., LPS to activate TLR4) and incubate for the desired time (e.g., 15-

30 minutes) at 37°C. Include an unstimulated control.

Fixation:
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1. Immediately after stimulation, fix the cells by adding a fixation buffer (e.g., 1.6%

paraformaldehyde) and incubating at room temperature.

Permeabilization:

1. Wash the fixed cells and then permeabilize them by adding a permeabilization buffer (e.g.,

ice-cold methanol) and incubating on ice.

Staining:

1. Wash the permeabilized cells.

2. Prepare a cocktail of metal-labeled antibodies, including the ⁶²Ni-labeled anti-phospho-p65

antibody and antibodies for cell surface markers.

3. Resuspend the cells in the antibody cocktail and incubate.

DNA Staining and Final Preparation:

1. Wash the stained cells.

2. Resuspend the cells in a solution containing the iridium intercalator for DNA staining.

3. Wash the cells and resuspend them in deionized water for acquisition.

Data Acquisition and Analysis:

1. Acquire the samples on the mass cytometer.

2. Normalize the data using bead standards.

3. Gate on single, live cells.

4. Identify cell populations based on surface marker expression.

5. Quantify the signal from the ⁶²Ni channel to measure the level of p65 phosphorylation in

each cell population.
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Conclusion
Nickel-62 is a valuable tool for biomedical and biological labeling, particularly in the context of

high-dimensional mass cytometry. Its stable nature and unique mass allow for the sensitive and

specific detection of biomolecules in complex samples. The protocols and data presented here

provide a framework for researchers to incorporate ⁶²Ni into their experimental designs,

enabling deeper insights into cellular biology, disease mechanisms, and the development of

novel therapeutics. As with any technique, careful optimization and adherence to established

protocols are crucial for obtaining high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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